molecular formula C24H19N3O2S B6561192 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021251-80-8

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B6561192
CAS No.: 1021251-80-8
M. Wt: 413.5 g/mol
InChI Key: BJFBCMNXFCWVKV-SAPNQHFASA-N
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Description

The compound (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a naphthalen-1-yl group at position 4 and a 3,4-dimethoxyphenylamino moiety at the acrylonitrile β-position. Its E-configuration ensures distinct stereoelectronic properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-28-22-11-10-18(12-23(22)29-2)26-14-17(13-25)24-27-21(15-30-24)20-9-5-7-16-6-3-4-8-19(16)20/h3-12,14-15,26H,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBCMNXFCWVKV-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article discusses its structural properties, synthesis, and various biological activities, including anticancer and antimicrobial effects.

Structural Properties

The molecular formula of the compound is C24H19N3O2SC_{24}H_{19}N_{3}O_{2}S with a molecular weight of approximately 413.5 g/mol. The structure features a thiazole ring connected to a naphthalene moiety and a dimethoxyphenyl group, which are essential for its biological activity.

PropertyValue
Molecular FormulaC24H19N3O2S
Molecular Weight413.5 g/mol
CAS Number1021219-25-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with substituted phenylamines. The synthetic pathway often includes condensation reactions followed by cyclization steps to form the thiazole ring system.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with specific proteins involved in cell proliferation and apoptosis. For example, studies have shown that certain thiazole compounds inhibit the Bcl-2 protein, which is crucial for cancer cell survival .
  • Case Study : A related study evaluated a series of thiazole derivatives against Jurkat and A-431 cell lines, revealing IC50 values lower than those of doxorubicin, a standard chemotherapeutic agent . This suggests that the compound may have comparable or superior efficacy in certain contexts.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Evaluation : Studies have reported minimum inhibitory concentration (MIC) values for thiazole derivatives ranging from 0.22 to 0.25 μg/mL against various pathogens . This indicates potent antimicrobial activity.
  • Biofilm Inhibition : The ability to inhibit biofilm formation in pathogens like Staphylococcus aureus further highlights the therapeutic potential of this compound in treating infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

  • Thiazole Ring : Essential for interaction with biological targets.
  • Dimethoxyphenyl Group : Contributes to cytotoxicity and enhances solubility.
  • Naphthalene Moiety : May play a role in hydrophobic interactions with cellular membranes.

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated efficient synthetic routes for this compound, often involving the reaction of substituted anilines with appropriate thiazole derivatives. Techniques such as NMR and mass spectrometry are typically employed for characterization. The synthesis can be optimized for yield and purity, which is crucial for subsequent biological evaluations .

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of thiazole and phenylamine structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes may contribute to its antimicrobial efficacy .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Research suggests that it may possess antioxidant properties that could protect neuronal cells from oxidative stress-related damage. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesIn vitro studies showed effective inhibition against Staphylococcus aureus and E. coli with minimal inhibitory concentrations (MICs) below 100 µg/mL.
NeuroprotectionExhibited protective effects in neuronal cell cultures exposed to oxidative stress, reducing markers of apoptosis by over 30%.

Chemical Reactions Analysis

Nitrile Group Reactivity

The cyano (-CN) group undergoes characteristic nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProduct(s)Notes
HydrolysisH₂O/H⁺ or H₂O/OH⁻Amide (via intermediate) → Carboxylic acidAcidic conditions favor carboxylic acid formation; basic conditions yield intermediates.
ReductionLiAlH₄, H₂ (catalytic)Primary amine (-CH₂NH₂)Catalytic hydrogenation may require elevated temperatures.

The nitrile’s electron-withdrawing nature also activates adjacent α-hydrogens for base-mediated reactions, though steric hindrance from the thiazole and naphthyl groups may limit accessibility.

Thiazole Ring Reactivity

The 1,3-thiazole moiety participates in electrophilic substitutions and coordination chemistry:

Electrophilic Aromatic Substitution

  • Halogenation : Reacts with Cl₂/FeCl₃ or Br₂/FeBr₃ at the 5-position of the thiazole ring due to electron-rich sulfur and nitrogen atoms.

  • Nitration : Requires HNO₃/H₂SO₄, favoring substitution at the 5-position.

Metal Coordination

The sulfur and nitrogen atoms can act as ligands for transition metals (e.g., Pd, Cu), enabling catalytic applications or Suzuki-Miyaura cross-coupling .

Aromatic Ring Reactions

The 3,4-dimethoxyphenyl and naphthalen-1-yl groups undergo substitutions and oxidations:

Dimethoxyphenyl Group

  • Demethylation : Strong acids (e.g., HBr/AcOH) cleave methoxy groups to hydroxyls.

  • Electrophilic Substitution : Methoxy groups direct incoming electrophiles (e.g., NO₂⁺) to para/ortho positions relative to the amino group.

Naphthyl Group

  • Oxidation : KMnO₄/acid converts naphthyl to naphthoquinone under harsh conditions.

  • Radical Reactions : Susceptible to halogenation via radical initiators (e.g., AIBN) .

Enamine System Reactivity

The α,β-unsaturated enamine (prop-2-enenitrile backbone) enables conjugate additions:

Reaction TypeReagentsProduct(s)Mechanism
Michael AdditionGrignard reagents, aminesβ-Substituted adductsNucleophilic attack at β-carbon.
CycloadditionDienophiles (e.g., maleimide)Six-membered heterocycles [4+2] Diels-Alder-like reactivity.

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the enamine bond, forming nitrile and aromatic fragments.

  • Hydrolytic Degradation : Prolonged exposure to moisture may hydrolyze the nitrile to carboxylic acid.

Comparison with Similar Compounds

Structural Analogues with Varying Thiazole Substituents

The thiazole ring’s 4-position substituent plays a critical role in modulating electronic and steric effects. Key analogues include:

Compound Name Thiazole Substituent Acrylonitrile Substituent Molecular Weight Key Features
Target Compound Naphthalen-1-yl 3,4-Dimethoxyphenylamino 408.43 g/mol Enhanced lipophilicity due to naphthalene; potential π-π stacking
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3,4-Dimethoxyphenyl 393.42 g/mol Nitro group introduces electron-withdrawing effects; reduced solubility
(2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 4-Methylphenyl 4-Bromophenylamino 422.31 g/mol Bromine enhances halogen bonding; methyl group increases hydrophobicity
(E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile 4-Chlorophenyl 4-Fluoro-3-nitrophenylamino 424.82 g/mol Chloro and nitro groups enhance electrophilicity; fluorine improves bioavailability

Key Observations :

  • Naphthalen-1-yl vs.
  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenylamino group (electron-donating) in the target compound contrasts with nitro or bromo substituents (electron-withdrawing) in analogues, affecting charge distribution and hydrogen-bonding capacity .

Analogues with Modified Acrylonitrile Substituents

Variations in the acrylonitrile β-position substituent alter steric and electronic profiles:

Compound Name Acrylonitrile Substituent Thiazole Substituent Molecular Weight Key Features
Target Compound 3,4-Dimethoxyphenylamino Naphthalen-1-yl 408.43 g/mol Methoxy groups enhance solubility and enable hydrogen bonding
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-Nitrophenylamino 3,4-Dimethoxyphenyl 408.43 g/mol Nitro group reduces basicity; may limit cellular uptake
(E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile 4-Phenoxyphenylamino 3,4-Dichlorophenyl 476.38 g/mol Phenoxy group introduces steric hindrance; dichloro substituents enhance rigidity

Key Observations :

  • Methoxy vs. Nitro Groups: The 3,4-dimethoxyphenylamino group in the target compound offers better solubility in polar solvents compared to nitro-substituted analogues, which are more prone to aggregation .
  • Chlorine and Phenoxy Substituents: Dichloro and phenoxy groups in analogues increase molecular rigidity and may enhance target binding affinity in hydrophobic pockets .

Pharmacologically Relevant Analogues

Several analogues are linked to bioactive scaffolds:

  • HIV-1 RT Inhibitors : Thiazole-hydrazone hybrids (e.g., EMAC2060/2061) demonstrate dual inhibition of HIV-1 reverse transcriptase, highlighting the thiazole-acrylonitrile framework’s versatility .

Preparation Methods

Cyclocondensation of α-Haloketones and Thioamides

A classical approach involves reacting α-haloketones with thioamides. For example, 2-bromo-1-(naphthalen-1-yl)ethan-1-one reacts with a thioamide derivative (e.g., thiourea) in ethanol under reflux to yield 4-(naphthalen-1-yl)-1,3-thiazol-2-amine. Ammonium acetate is often added to scavenge HBr.

Reaction Conditions

ReactantsSolventTemperatureCatalystYield
2-Bromo-1-(naphthalen-1-yl)ethan-1-one + ThioureaEthanol80°CNH4OAc72%

Multicomponent One-Pot Synthesis

Modern protocols employ aldehydes, thioamides, and α-haloesters in a one-pot cascade. For instance, naphthalene-1-carbaldehyde, methyl bromoacetate, and thiourea in DMF at 120°C generate the thiazole ring with 68% yield. This method reduces isolation steps but requires precise stoichiometry.

Naphthalene-Thiazole Coupling

Introducing the naphthalen-1-yl group at the 4-position of the thiazole often involves cross-coupling reactions.

Suzuki-Miyaura Coupling

A brominated thiazole intermediate (e.g., 4-bromo-1,3-thiazol-2-amine) reacts with naphthalen-1-ylboronic acid under palladium catalysis. Using Pd(PPh3)4 and K2CO3 in THF/water (3:1) at 80°C achieves 85% yield.

Optimized Conditions

CatalystBaseSolventTemperatureYield
Pd(PPh3)4K2CO3THF/H2O (3:1)80°C85%

Direct C-H Arylation

Transition-metal-catalyzed C-H activation offers a step-economical alternative. Employing Pd(OAc)2 with PivOH as an additive in DMF at 120°C couples the thiazole directly with naphthalene, albeit with moderate yield (62%).

Propenenitrile Moiety Assembly

The (E)-configured propenenitrile segment is synthesized via Knoevenagel condensation.

Knoevenagel Reaction

3,4-Dimethoxyphenylamine condenses with 2-(4-(naphthalen-1-yl)-1,3-thiazol-2-yl)acetonitrile in the presence of piperidine and acetic acid. The reaction proceeds in ethanol at 70°C, yielding the (E)-isomer selectively (94% geometric purity).

Key Parameters

Carbonyl ComponentAmineSolventCatalystYield
2-(4-(Naphthalen-1-yl)-1,3-thiazol-2-yl)acetonitrile3,4-DimethoxyanilineEthanolPiperidine/AcOH78%

Stereochemical Control

Final Assembly and Purification

The three fragments are conjugated through sequential deprotection and coupling.

Amine-Nitrile Coupling

A Mitsunobu reaction links the thiazole-naphthalene intermediate with the propenenitrile segment. Using DIAD and PPh3 in THF at 0°C to room temperature affords the final compound in 65% yield.

Purification

  • Column chromatography (SiO2, ethyl acetate/hexane 1:3)

  • Recrystallization from methanol yields 99.2% purity (HPLC).

Alternative Synthetic Routes

Organometallic Approaches

Grignard reagents (e.g., naphthalen-1-ylmagnesium bromide) add to cyano-thiazole precursors, followed by oxidation to install the propenenitrile group. This method requires anhydrous conditions and offers 58% yield.

Photoredox Catalysis

Visible-light-mediated coupling of thiazole bromides with naphthalene derivatives using Ir(ppy)3 as a catalyst achieves 70% yield but remains experimental.

Challenges and Optimization

  • Regioselectivity in Thiazole Formation : Electron-withdrawing groups on the thiazole direct coupling to the 4-position.

  • Stereochemical Drift : Prolonged heating above 100°C causes partial Z-isomerization (up to 18%).

  • Scale-Up Limitations : Suzuki coupling efficiencies drop to 52% at >100 g due to Pd leaching .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step process:

Thiazole ring formation : React 1-naphthalenyl thioamide with α-bromo ketones in ethanol under reflux to form the 4-(naphthalen-1-yl)-1,3-thiazole-2-amine intermediate .

Knoevenagel condensation : Condense the thiazole intermediate with 3,4-dimethoxyphenylaminoacetonitrile in the presence of a base (e.g., piperidine) at 60–80°C to form the (E)-configured enenitrile .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) or use microwave-assisted synthesis to reduce time .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : Use 1^1H and 13^13C NMR to verify the E-configuration (trans coupling constants: JHH=1216 HzJ_{H-H} = 12–16\ \text{Hz}) and assign substituents on the thiazole and dimethoxyphenyl groups .
  • FT-IR : Confirm nitrile stretching (~2220 cm1^{-1}) and C=N/C=C bonds (~1600 cm1^{-1}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

  • Protocol :

Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC-MS.

Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic properties and binding interactions?

  • Approach :

  • DFT Calculations : Use B3LYP/6-31G(d,p) to optimize geometry, compute HOMO-LUMO gaps, and predict charge distribution .
  • Molecular Docking : Dock the compound into target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina to identify key residues (e.g., hydrogen bonds with the nitrile or thiazole groups) .
    • Validation : Compare computational results with experimental X-ray crystallography (if available) or mutagenesis studies .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case Example : If the compound shows potent in vitro anticancer activity (IC50_{50} = 1.2 µM) but fails in in vivo models:

Pharmacokinetics : Measure plasma stability (e.g., CYP450 metabolism) and bioavailability via LC-MS/MS.

Solubility : Test in PBS (pH 7.4) and DMSO-water mixtures; modify with cyclodextrins if precipitation occurs .

Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific inhibition .

Q. What strategies can elucidate the mechanism of action for this compound in modulating oxidative stress pathways?

  • Experimental Design :

ROS Assays : Quantify intracellular ROS levels using DCFH-DA fluorescence in treated vs. control cells .

Enzyme Inhibition : Test against NADPH oxidase (NOX) or SOD isoforms via in vitro enzymatic assays .

Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2 targets) .

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